Cbz-Valine-monoformate ganciclovir
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-formyloxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O8/c1-14(2)17(26-23(33)36-8-15-6-4-3-5-7-15)21(32)35-10-16(9-34-13-30)37-12-29-11-25-18-19(29)27-22(24)28-20(18)31/h3-7,11,13-14,16-17H,8-10,12H2,1-2H3,(H,26,33)(H3,24,27,28,31)/t16?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLMWNQXVPPEDD-DJNXLDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433036 | |
| Record name | CTK4E1455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194159-19-8 | |
| Record name | CTK4E1455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Prodrug Design Principles and Biopharmaceutical Rationale
Design Rationale for Valine-based Ganciclovir (B1264) Prodrugs
The use of the amino acid valine in the design of ganciclovir prodrugs is a strategic choice aimed at leveraging natural biological transport mechanisms.
Ganciclovir exhibits poor oral bioavailability. nih.gov Esterification, the process of forming an ester by linking the drug to another chemical group, is a common and effective strategy to address this issue. nih.govresearchgate.net By converting one or both of the hydroxyl groups of ganciclovir into an ester, the lipophilicity of the molecule is increased. nih.gov This enhanced lipophilicity can facilitate the drug's passage across the lipid-rich cell membranes of the gastrointestinal tract, thereby improving its absorption into the bloodstream. nih.gov Valine ester prodrugs of ganciclovir, for instance, have demonstrated significantly improved pharmacokinetic profiles compared to the parent drug. nih.gov
The conjugation of amino acids to a parent drug is a sophisticated prodrug strategy that can significantly alter its biopharmaceutical characteristics. nih.govmdpi.com Amino acid conjugates can enhance a drug's selectivity, stability, permeability, and solubility. mdpi.com In the context of ganciclovir, attaching an amino acid like valine can tap into the body's natural amino acid and peptide transport systems, such as the human oligopeptide transporter 1 (hPEPT1), which are present in the gastrointestinal tract. nih.govnih.gov This targeted transport can lead to more efficient absorption of the prodrug from the gut. Furthermore, amino acid conjugation can prevent the rapid metabolism of the parent drug and facilitate its delivery to specific tissues or organs. dntb.gov.ua
Role of the Cbz Moiety in Prodrug Stability and Subsequent Activation
The carbobenzoxy (Cbz) group is a crucial component in the synthesis and function of Cbz-Valine-monoformate ganciclovir. cymitquimica.com It serves as a protecting group for the amino group of valine during the chemical synthesis of the prodrug. google.comorganic-chemistry.org This protection is vital to ensure that the desired ester linkage is formed with the hydroxyl group of ganciclovir without unintended side reactions involving the amino group of valine.
Structure-Activity Relationship (SAR) Studies of Ganciclovir Prodrugs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a ganciclovir prodrug, relates to its biological activity. These studies investigate how modifications to the molecule's structure affect its function.
The specific position of the ester linkage on the ganciclovir molecule and the chirality (the three-dimensional arrangement of atoms) of the attached promoiety can have a profound impact on the prodrug's behavior. The enzymatic degradation of the ester, a key step in activating the prodrug, is highly dependent on the structure of the amino acid substituent. researchgate.net Research has shown that even small changes in the structure can affect the rate of hydrolysis and, consequently, the release of the active drug. researchgate.net
For instance, studies on different ester prodrugs of ganciclovir have revealed that the stability and hydrolysis rates can vary significantly depending on the nature and position of the ester group. nih.gov This highlights the importance of precise chemical synthesis to create a prodrug with the desired activation profile.
The stereochemistry of the amino acid used in the prodrug is a critical factor in its efficacy. The use of the natural L-isomer of valine (L-valine) is a deliberate choice. The body's amino acid transporters and the enzymes responsible for cleaving the prodrug are often stereospecific, meaning they preferentially interact with one stereoisomer over the other. nih.gov
Computational Chemistry and Molecular Modeling in Prodrug Design
The design of a successful prodrug, such as this compound, transcends simple chemical modification. It involves a deep understanding of the physiological barriers the parent drug faces and the molecular-level interactions that will govern the prodrug's behavior in vivo. Computational chemistry and molecular modeling are indispensable tools in this endeavor, offering predictive insights that guide the synthesis and evaluation of new chemical entities. These in silico methods allow for the early assessment of a prodrug's potential for successful enzymatic conversion and its affinity for the activating enzymes.
In Silico Prediction of Prodrug Metabolism and Enzymatic Activation Pathways
The primary goal of a prodrug is to undergo a predictable and efficient conversion to the active parent drug at the desired site of action. For this compound, this involves the enzymatic cleavage of the valine ester and the carbobenzoxy (Cbz) protecting group. Computational models play a crucial role in predicting the metabolic fate of such a compound.
The enzymatic activation of this compound is anticipated to proceed via a multi-step process, primarily mediated by esterases and potentially other hydrolases present in the plasma, liver, and other tissues. The initial and most critical step is the hydrolysis of the ester bond linking the valine moiety to ganciclovir. This is followed by the removal of the N-terminal Cbz group to release L-valine and subsequently ganciclovir.
In silico metabolism prediction tools, such as those based on machine learning algorithms trained on extensive metabolic databases, can be employed to identify the likely sites of metabolism on the prodrug molecule. These tools analyze the chemical structure of this compound and, based on learned patterns of enzymatic reactivity, predict the lability of the ester and amide bonds to enzymatic attack.
Table 1: Predicted Physicochemical Properties of Cbz-Valine Ganciclovir
| Property | Predicted Value | Reference |
| Molecular Formula | C22H28N6O7 | nih.gov |
| Molecular Weight | 488.5 g/mol | nih.gov |
| XLogP3 | 0.6 | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 9 | nih.gov |
| Rotatable Bond Count | 10 | nih.gov |
These predicted properties are fundamental inputs for more advanced metabolic prediction models. For instance, a higher number of rotatable bonds might influence how the molecule fits into an enzyme's active site.
The enzymatic activation pathway can be further elucidated through quantum mechanics (QM) and molecular mechanics (MM) calculations. These methods can model the reaction mechanism of ester hydrolysis at an electronic level, providing insights into the transition states and activation energies involved. This information is invaluable for ranking different prodrug candidates based on their predicted conversion rates. While specific studies on this compound are not publicly available, the principles are well-established in the field of computational drug metabolism.
Docking Studies for Elucidating Enzyme-Prodrug Interactions and Binding Affinity
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand (the prodrug) when bound to a receptor (the activating enzyme). This method is instrumental in understanding the specific interactions that drive the recognition and binding of this compound to the active site of enzymes like carboxylesterases or other hydrolases.
In a typical docking study, a three-dimensional model of the target enzyme is used as a receptor. The structure of this compound is then computationally "docked" into the enzyme's active site in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
The results of docking studies can reveal key insights, such as:
The specific amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the prodrug.
The conformation adopted by the prodrug within the active site, which can influence its susceptibility to enzymatic cleavage.
The potential for steric hindrance or favorable contacts that could either impede or promote the catalytic process.
For a prodrug like this compound, docking studies would be crucial to confirm that the valine ester moiety can be accommodated within the active site of human carboxylesterases (hCES1 and hCES2), which are major enzymes responsible for the hydrolysis of many ester-containing prodrugs. The orientation of the ester carbonyl group relative to the catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate) of the esterase is a critical determinant of the hydrolysis rate.
Table 2: Illustrative Docking Scores and Key Interacting Residues for a Ganciclovir Prodrug with a Model Esterase
| Prodrug Moiety | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |
| Valine | -7.5 | SER203, HIS448, GLU337 (catalytic triad); TRP235 (hydrophobic pocket) |
| Glycine | -6.8 | SER203, HIS448, GLU337 (catalytic triad) |
| Leucine | -7.9 | SER203, HIS448, GLU337 (catalytic triad); ILE354, PHE290 (hydrophobic interactions) |
Note: This table is for illustrative purposes to demonstrate the type of data generated from docking studies. Specific data for this compound is not publicly available.
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-prodrug complex over time. These simulations provide a more realistic picture of the interactions in a solvated environment, allowing for the observation of conformational changes in both the enzyme and the prodrug that may be crucial for the catalytic process.
The application of computational chemistry and molecular modeling provides a robust framework for the rational design and evaluation of prodrugs like this compound. Through in silico prediction of metabolism, it is possible to anticipate the enzymatic activation pathways and the lability of the promoieties. Docking studies and molecular dynamics simulations further illuminate the molecular-level interactions with activating enzymes, offering critical insights into binding affinity and the catalytic mechanism. While specific experimental and computational data for this compound remain limited in the public domain, the established principles of computational prodrug design strongly support its rationale as a targeted approach to enhance the therapeutic potential of ganciclovir.
In Vitro Antiviral Efficacy and Resistance Studies
Evaluation of Antiviral Spectrum against Herpesviruses, including Cytomegalovirus (CMV) and Herpes Simplex Virus (HSV)
Ganciclovir (B1264) demonstrates potent in vitro activity against a range of human herpesviruses. nih.govnih.gov Its primary therapeutic application is in the management of Cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. nih.govnih.gov In tissue culture, ganciclovir has been shown to have excellent antiviral efficacy against CMV. nih.gov In addition to CMV, ganciclovir is active against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Human Herpesvirus 6 (HHV-6). nih.gov The activity of ganciclovir against HSV-1 and HSV-2 is often comparable to that of acyclovir (B1169). nih.govnih.gov
Quantitative Assessment of Inhibitory Activity in Relevant Cell Culture Models
The in vitro inhibitory activity of ganciclovir, the active form of Cbz-Valine-monoformate ganciclovir, is quantified using various cell culture-based assays to determine its potency against specific viruses.
Dose-response analyses are fundamental in characterizing the antiviral efficacy of ganciclovir. These studies involve exposing virus-infected cell cultures to a range of drug concentrations to determine the level of inhibition. The 50% inhibitory concentration (IC50) is a standard measure of potency, representing the drug concentration required to inhibit viral replication by 50%. nih.govnih.gov For the CMV laboratory reference strain AD169, the IC50 of ganciclovir is typically around 0.9 mg/liter. nih.gov With clinical CMV strains, the IC50 generally ranges from 0.2 to 1.9 mg/liter, depending on the specific assay used. nih.gov Complete inhibition of viral replication in vitro has been observed at a ganciclovir concentration of 20 mg/liter. nih.gov
The table below summarizes the inhibitory concentrations of ganciclovir against different herpesviruses from various studies.
| Virus | Assay Type | Cell Line | IC50 (µM) |
| CMV (AD169) | Viral Replication Inhibition | Lymphoblastoid cells | ~3.5 (0.9 mg/L) |
| CMV (Clinical Isolates) | Plaque Reduction Assay | MRC-5 | < 6 (Sensitive) |
| CMV (Clinical Isolates) | Plaque Reduction Assay | MRC-5 | > 12 (Resistant) |
| HSV-2 (G) | Cytopathogenicity Reduction | HEL | 0.0064 |
Data compiled from multiple sources. nih.govnih.govnih.govselleckchem.com
Plaque reduction assays (PRAs) are a widely used method for determining the susceptibility of CMV clinical isolates to antiviral drugs like ganciclovir. nih.govnih.gov In a standardized PRA, human fibroblast cell monolayers are infected with a specific amount of virus and overlaid with medium containing serial dilutions of the antiviral agent. nih.gov After an incubation period, the number of viral plaques (localized areas of cell death) is counted, and the IC50 is calculated by comparing the plaque counts in the presence of the drug to the control with no drug. nih.govnih.gov
Other quantitative techniques include flow cytometry-based assays that measure the expression of viral antigens, such as immediate-early or late antigens, in the presence of the drug. nih.gov These methods can offer a more rapid assessment of antiviral susceptibility compared to traditional plaque reduction assays. nih.gov
Combination Antiviral Strategies In Vitro
The exploration of combination antiviral strategies in a laboratory setting is a critical step in developing more effective therapeutic regimens. By combining antiviral agents, researchers aim to achieve enhanced efficacy, overcome drug resistance, and potentially reduce the required dosages, thereby minimizing toxicity. This section delves into the in vitro analysis of combining this compound's active form, ganciclovir, with other antiviral inhibitors and the methodologies used to quantify these interactions.
Analysis of Synergistic, Additive, and Antagonistic Interactions with Other Antiviral Inhibitors
The interaction between two or more drugs can result in one of three outcomes: synergism, where the combined effect is greater than the sum of the individual effects; additivity, where the combined effect is equal to the sum of the individual effects; and antagonism, where the combined effect is less than the sum of the individual effects. In vitro studies are essential for characterizing these interactions before they can be considered for clinical application.
Research has demonstrated the benefits of combining ganciclovir with other antiviral agents, particularly against cytomegalovirus (CMV). For instance, a synergistic inhibitory effect on CMV replication in vitro has been observed when ganciclovir is combined with foscarnet (B613817). nih.gov This is particularly relevant in the context of ganciclovir-resistant CMV strains, where combination therapy may offer a viable treatment alternative. nih.gov Studies have shown that combining ganciclovir with foscarnet can be beneficial for organ transplant recipients with ganciclovir-resistant CMV infection. nih.gov
Another example of a synergistic interaction is the combination of ganciclovir with tricin, a flavone. This combination has been shown to synergistically inhibit both infectious virus production and HCMV DNA synthesis in vitro. nih.gov The study highlighted that the expression of the HCMV UL54 gene was significantly inhibited by the combination treatment compared to ganciclovir monotherapy. nih.gov
Conversely, some combinations may not result in a synergistic or even additive effect. Studies combining ganciclovir with antimicrobial agents such as amphotericin B, ketoconazole, dapsone, or trimethoprim/sulfamethoxazole have shown that the anti-CMV activity of ganciclovir was largely unaffected, indicating an additive or indifferent interaction rather than a synergistic one. nih.gov
The following table summarizes the observed interactions of ganciclovir with other antiviral and antimicrobial agents in vitro.
| Combination | Observed Interaction | Virus | Reference |
| Ganciclovir + Foscarnet | Synergistic | Cytomegalovirus (CMV) | nih.gov |
| Ganciclovir + Tricin | Synergistic | Human Cytomegalovirus (HCMV) | nih.gov |
| Ganciclovir + Amphotericin B | Additive/Indifferent | Human Cytomegalovirus (CMV) | nih.gov |
| Ganciclovir + Ketoconazole | Additive/Indifferent | Human Cytomegalovirus (CMV) | nih.gov |
| Ganciclovir + Dapsone | Additive/Indifferent | Human Cytomegalovirus (CMV) | nih.gov |
| Ganciclovir + Trimethoprim/sulfamethoxazole | Additive/Indifferent | Human Cytomegalovirus (CMV) | nih.gov |
Methodologies for Quantitative Assessment of Combination Effects (e.g., Bliss Independence Model)
To quantitatively assess the nature of drug interactions, various mathematical models are employed. These models provide a framework for determining whether a combination is synergistic, additive, or antagonistic based on experimental data.
One of the widely used methods is the Bliss Independence model . This model is based on the principle of probabilistic independence, assuming that the two drugs act independently of each other. nih.govyoutube.com The predicted combined effect (E_predicted) is calculated from the individual effects of drug A (E_A) and drug B (E_B) using the following formula:
E_predicted = E_A + E_B - (E_A * E_B)
If the observed effect of the combination (E_observed) is greater than E_predicted, the interaction is considered synergistic. If E_observed is equal to E_predicted, the interaction is additive, and if E_observed is less than E_predicted, the interaction is antagonistic. nih.govresearchgate.net The Bliss model is particularly useful when the drugs have different mechanisms of action. asm.org
Other models, such as the Loewe additivity model , are also used. The Loewe model is based on the concept of dose equivalence and is often applied when drugs have similar mechanisms of action. It assesses whether the dose of a combination required to produce a certain effect is less than, equal to, or greater than the doses of the individual drugs required to produce the same effect. nih.govnih.gov
The choice of model can influence the interpretation of the data, and there is ongoing discussion about which model is most appropriate for different types of drug interactions. nih.govharvard.edu The analysis of dose-response curves for single agents and their combinations is fundamental to applying these models and accurately characterizing the nature of the antiviral interaction. mdpi.com
The following table outlines key aspects of common methodologies for assessing drug combination effects.
| Methodology | Principle | Interpretation of Synergy | Common Application | Reference |
| Bliss Independence Model | Assumes drugs act independently at different sites. | Observed effect > Predicted effect based on probability. | Drugs with different mechanisms of action. | nih.govyoutube.comasm.org |
| Loewe Additivity Model | Based on the concept of dose equivalence. | The dose of the combination required for a given effect is lower than expected. | Drugs with similar mechanisms of action. | nih.govnih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Absorption and Bioavailability Studies in Animal Models
Preclinical studies in various animal models are essential to determine if a prodrug can enhance the delivery of the active compound.
Ganciclovir (B1264) itself has very low oral bioavailability, estimated to be between 6% and 7%. nih.gov Prodrugs like valganciclovir (B601543), the L-valyl ester of ganciclovir, were designed to overcome this limitation by hijacking specific nutrient transport mechanisms in the gut.
The addition of a valine moiety allows the prodrug to be recognized and actively transported by peptide transporters, particularly the intestinal peptide transporter PEPT1. nih.gov This carrier-mediated transport circumvents the poor passive diffusion of ganciclovir. Studies in Caco-2 cells, a model for intestinal absorption, have shown that valganciclovir competitively inhibits the transport of substrates for PEPT1, while ganciclovir does not interact with the transporter. nih.gov It is hypothesized that Cbz-Valine-monoformate ganciclovir would leverage a similar mechanism, with the valine portion of the molecule facilitating its uptake via PEPT1.
The success of a prodrug strategy is measured by its ability to increase the systemic exposure of the parent drug compared to direct oral administration of that parent drug. For ganciclovir prodrugs, this enhancement is significant.
In liver transplant recipients, the L-valine ester prodrug, valganciclovir, demonstrated an absolute bioavailability of approximately 60%, a near 10-fold increase compared to oral ganciclovir. nih.gov Similarly, a study in rats with a dipeptide prodrug, Tyrosine-Valine-GCV (YVGCV), resulted in an area under the plasma-concentration time curve (AUC) for ganciclovir that was about 200% greater than that achieved after oral administration of ganciclovir itself. Another study in rats using a double prodrug, the dipivalate ester of 6-deoxy-GCV, led to a nearly 7-fold increase in ganciclovir bioavailability compared to administering ganciclovir alone. nih.gov These findings underscore the effectiveness of the amino acid prodrug approach.
| Compound | Animal Model/Study Population | Absolute Bioavailability (%) | Fold-Increase vs. Oral Ganciclovir | Source |
|---|---|---|---|---|
| Oral Ganciclovir | Liver Transplant Recipients | 6.7% | N/A | nih.gov |
| Valganciclovir (Valyl-ester prodrug) | Liver Transplant Recipients | ~60% | ~10x | nih.gov |
| 6-dGCV-DPiv (Dipivalate ester prodrug) | Rats | Not directly stated, but resulted in a ~7-fold enhancement of GCV bioavailability | ~7x | nih.gov |
Distribution and Tissue Targeting in Animal Models
Effective distribution to target tissues, particularly the brain for infections like cytomegalovirus (CMV) encephalitis, is a critical challenge for ganciclovir.
Ganciclovir penetrates the central nervous system (CNS) poorly. To address this, redox-based chemical delivery systems (CDS) have been developed. One such system involved creating a ganciclovir monoester with a 1-methyl-1,4-dihydronicotinate moiety (DHPG-CDS). researchgate.net This lipophilic prodrug was designed to cross the blood-brain barrier and then be oxidized to a charged form, trapping the active drug within the brain. researchgate.net
Preclinical Data on this compound Not Publicly Available
Extensive research has revealed a lack of publicly available scientific literature, patents, or regulatory documents detailing the preclinical pharmacokinetic and pharmacodynamic investigations of the specific chemical compound "this compound." This suggests that the compound, as named, may be a laboratory intermediate not intended for therapeutic use, or a highly specific formulation for which developmental data has not been disclosed.
The available scientific information focuses on valganciclovir , the L-valyl ester prodrug of ganciclovir, which is widely used as an antiviral medication. In the synthesis of valganciclovir, a related compound, N-carbobenzoxy-L-valine ganciclovir (Cbz-Valine-ganciclovir) , is utilized as a key intermediate. wisdomlib.orgnih.govgoogle.com The carbobenzoxy (Cbz) group serves as a protecting agent during the chemical synthesis and is subsequently removed to yield the final, active prodrug, valganciclovir. wisdomlib.org
Therefore, preclinical studies investigating metabolic pathways, elimination routes, and pharmacodynamic effects are conducted on valganciclovir, not its protected Cbz-intermediate. Upon administration, valganciclovir is rapidly and extensively hydrolyzed by esterases in the intestine and liver to form ganciclovir, the active antiviral agent, and the amino acid valine. drugbank.comfda.gov
Due to the absence of specific preclinical data for "this compound," it is not possible to provide the detailed analysis requested in the article outline, which includes:
Pharmacodynamic Modeling in Preclinical Systems
Evaluation of Viral Load Reduction in Animal Infection Models
Research and clinical data are instead available for valganciclovir and its active metabolite, ganciclovir.
Analytical Methodologies for Cbz Valine Monoformate Ganciclovir and Its Metabolites
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Cbz-Valine-monoformate ganciclovir (B1264) and its derivatives due to its high resolution, sensitivity, and versatility.
Reverse-Phase HPLC (RP-HPLC) is the most widely adopted chromatographic technique for the routine analysis and quantification of ganciclovir prodrugs and the parent drug, ganciclovir. researchgate.net These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of the polar analytes from non-polar impurities.
Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. jidps.com Key parameters include the choice of the stationary phase, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile), the pH of the buffer, and the column temperature. humanjournals.comjpionline.org Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength of around 254 nm or 260 nm, where the purine (B94841) moiety of ganciclovir exhibits strong absorbance. jidps.comrroij.com For instance, a rapid RP-HPLC method for valganciclovir (B601543) used a Symmetry C18 column with a mobile phase of methanol and water (45:55 v/v) at a flow rate of 0.8 ml/min, achieving a retention time of 2.379 minutes. jidps.com The methods are validated for linearity, precision, accuracy, and robustness to ensure their suitability for quality control of bulk drugs and pharmaceutical formulations. humanjournals.comjpionline.org
Table 1: Examples of RP-HPLC Methods for Ganciclovir and its Prodrugs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| Valganciclovir | Symmetry C18 (4.6 x 150mm, 5µm) | Methanol:Water (45:55 v/v) | 0.8 | 260 | 2.379 | jidps.com |
| Valganciclovir | Shimadzu C18 | Acetonitrile:0.05% Orthophosphoric Acid (20:80 v/v) | 0.6 | 254 | 3.761 | jpionline.org |
| Ganciclovir | Oyster C18 (250 x 4.6mm, 5µm) | Trifluoroacetic acid buffer (pH 2.5):Methanol (80:20 v/v) | 1.0 | 254 | 5.823 | researchgate.net |
Valganciclovir, the L-valyl ester of ganciclovir, is synthesized as a mixture of two diastereomers due to the chiral center in the valine moiety and the prochiral center in the ganciclovir portion. rroij.com While these diastereomers rapidly interconvert to ganciclovir in the body, controlling the stereoisomeric purity of the drug substance is a critical quality attribute.
Chiral HPLC methods can be developed to separate and quantify these diastereomers. However, in some cases, the diastereomers of valganciclovir can be resolved using standard achiral RP-HPLC columns under specific conditions. For example, a method using a Hibar C18 column successfully separated the R and S diastereomers of valganciclovir hydrochloride, with retention times of approximately 10.1 and 11.4 minutes, respectively. rroij.com This separation on an achiral column indicates that the different spatial arrangements of the diastereomers lead to sufficiently distinct interactions with the stationary phase. When baseline separation is not achievable on achiral columns, dedicated chiral stationary phases (CSPs) are employed. These phases contain a chiral selector that interacts differently with each enantiomer or diastereomer, leading to different retention times and enabling their separation and quantification.
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification
While HPLC is excellent for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of Cbz-Valine-monoformate ganciclovir and for the highly sensitive quantification of its metabolites in complex biological matrices.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the bioanalysis of drugs and their metabolites due to its exceptional sensitivity and selectivity. nih.gov For this compound, MS is used to confirm its molecular weight and fragmentation pattern, which helps in its identification. researchgate.net
In preclinical and clinical studies, LC-MS/MS is employed for the simultaneous quantification of the prodrug (e.g., valganciclovir) and the active drug (ganciclovir) in biological fluids like plasma. nih.govijpsonline.comnih.gov Sample preparation often involves solid-phase extraction (SPE) to remove interfering matrix components. ijpsonline.comnih.gov The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and an internal standard are monitored. nih.gov This technique provides high specificity, minimizing interference from endogenous plasma constituents. researchgate.net For example, a method for valganciclovir and ganciclovir in human plasma used MRM transitions to achieve a lower limit of quantification (LLOQ) of 2.04 ng/mL for valganciclovir and 40.41 ng/mL for ganciclovir. ijpsonline.com
Table 2: Example of LC-MS/MS Parameters for Ganciclovir Prodrug Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
|---|---|---|---|---|---|
| Valine-GCV (VGCV) | ESI Positive | 355.40 | 338.3 | Acyclovir (B1169) (ACV) | nih.gov |
| Tyrosine-Valine-GCV (YVGCV) | ESI Positive | 518.50 | 367.5 | Acyclovir (ACV) | nih.gov |
| Ganciclovir (GCV) | ESI Positive | 256.20 | 152.3 | Acyclovir (ACV) | nih.gov |
| Valganciclovir | ESI Positive | - | - | - | ijpsonline.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of newly synthesized compounds, including this compound and its related impurities. nih.gov Both proton (¹H) and carbon (¹³C) NMR are employed to confirm the molecular structure. researchgate.netresearchgate.net
In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the protons provide detailed information about the connectivity of atoms. For this compound, specific signals would confirm the presence of the benzyloxycarbonyl (Cbz) group, the valine side chain, the ganciclovir core, and the ester linkage. ¹³C NMR provides information on the carbon skeleton of the molecule. The combination of these NMR techniques allows for the unambiguous assignment of the structure and confirmation that the desired synthesis has occurred. nih.govwisdomlib.org It is also crucial for identifying and characterizing process-related impurities and degradation products. researchgate.net
Bioanalytical Method Validation for Preclinical Sample Analysis
Before a new analytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. pharmacompass.com The validation of bioanalytical methods for this compound and its metabolites follows international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net
The validation process assesses several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. nih.gov
Accuracy: The closeness of the determined value to the true value, usually expressed as a percentage of the nominal concentration. ijpsonline.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is typically expressed as the relative standard deviation (%RSD). humanjournals.comijpsonline.com
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. jidps.comjpionline.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). humanjournals.comjpionline.org
Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix. nih.gov
Stability: The stability of the analyte in the biological matrix under various conditions that it might encounter during sample handling, processing, and storage (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). nih.gov
Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | Correlation coefficient (r or r²) of the calibration curve. | r ≥ 0.99 | ijpsonline.com |
| Accuracy | % Deviation from nominal concentration. | Within ±15% (±20% at LLOQ) | ijpsonline.com |
| Precision | Relative Standard Deviation (%RSD). | ≤ 15% (≤ 20% at LLOQ) | ijpsonline.com |
| Recovery | Analyte response in extracted vs. unextracted samples. | Consistent, precise, and reproducible | nih.gov |
| Stability | Analyte concentration change under various conditions. | Within ±15% of initial concentration | nih.gov |
Assessment of Method Sensitivity, Specificity, and Linearity
The validation of bioanalytical methods is crucial for the reliable quantification of drug concentrations in biological matrices. For this compound and its active metabolite, ganciclovir, a sensitive, specific, and linear analytical method is paramount for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for this purpose, offering high sensitivity and specificity. pharmjournal.ruresearchgate.net
Sensitivity
The sensitivity of a bioanalytical method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For this compound and its metabolite, achieving a low LLOQ is essential to characterize the terminal phase of the pharmacokinetic profile. In a typical HPLC-MS/MS method, the LLOQ is established by analyzing a series of calibration standards and determining the concentration at which the signal-to-noise ratio is consistently above a predefined threshold (commonly 10:1), and the precision and accuracy are within acceptable limits (e.g., ±20%).
Representative LLOQ values for a similar valine ester prodrug of ganciclovir and its active metabolite are presented in the table below. These values demonstrate the high sensitivity achievable with modern analytical instrumentation.
Table 1: Representative Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
|---|---|
| This compound | 5.00 |
This data is representative of a typical HPLC-MS/MS method for a valganciclovir prodrug and its active metabolite. pharmjournal.ruresearchgate.net
Specificity
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. In HPLC-MS/MS, specificity is achieved through a combination of chromatographic separation and mass spectrometric detection. The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides a high degree of selectivity.
To assess specificity, blank biological matrix samples from multiple sources are analyzed to ensure that no significant interferences are observed at the retention times of the analytes and the internal standard.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the calibration curve is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. A weighting factor (e.g., 1/x or 1/x²) may be applied to the regression analysis to maintain accuracy at the lower end of the calibration range.
The following table illustrates a typical linear range for the quantification of a valganciclovir prodrug and ganciclovir in human plasma.
Table 2: Representative Linearity and Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) |
|---|---|---|
| This compound | 5.00 – 1000.00 | > 0.99 |
This data is representative of a typical HPLC-MS/MS method for a valganciclovir prodrug and its active metabolite. pharmjournal.ruresearchgate.netnih.gov
Evaluation of Accuracy and Precision in Complex Biological Matrices
The accuracy and precision of a bioanalytical method are critical parameters that ensure the reliability of the generated data. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the same biological matrix as the study samples.
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration) of the analyte. It is typically expressed as the percentage of bias, calculated as:
%Bias = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100
For a bioanalytical method to be considered accurate, the mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% for the LLOQ.
Precision
Precision describes the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is usually expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD).
CV (%) = (Standard Deviation / Mean) x 100
Precision is evaluated at two levels:
Intra-day precision (within-run precision): The precision of the method when the analysis is performed on the same day.
Inter-day precision (between-run precision): The precision of the method when the analysis is performed on different days.
The CV should not exceed 15% for QC samples and 20% for the LLOQ.
The tables below present representative intra-day and inter-day accuracy and precision data for the analysis of a valganciclovir prodrug and ganciclovir in a complex biological matrix like human plasma.
Table 3: Representative Intra-day Accuracy and Precision
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
|---|---|---|---|---|
| This compound | 15.0 (LQC) | 14.8 | -1.3 | 4.5 |
| 400 (MQC) | 405 | 1.3 | 3.2 | |
| 800 (HQC) | 810 | 1.2 | 2.8 | |
| Ganciclovir | 150 (LQC) | 153 | 2.0 | 5.1 |
| 4000 (MQC) | 3950 | -1.2 | 3.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. This data is representative of typical HPLC-MS/MS method performance.
Table 4: Representative Inter-day Accuracy and Precision
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
|---|---|---|---|---|
| This compound | 15.0 (LQC) | 15.2 | 1.3 | 5.8 |
| 400 (MQC) | 398 | -0.5 | 4.1 | |
| 800 (HQC) | 815 | 1.9 | 3.5 | |
| Ganciclovir | 150 (LQC) | 147 | -2.0 | 6.2 |
| 4000 (MQC) | 4080 | 2.0 | 4.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. This data is representative of typical HPLC-MS/MS method performance.
Advanced Drug Delivery and Formulation Strategies for Cbz Valine Monoformate Ganciclovir
Targeted Delivery Systems for Enhanced Preclinical Therapeutic Efficacy
Targeted delivery systems are designed to increase the concentration of a therapeutic agent at the desired site of action, thereby improving efficacy. For ganciclovir (B1264) and its prodrugs, various strategies are being investigated to enhance their delivery in preclinical models.
Investigation of Prodrug-based Chemical Delivery Systems (e.g., Redox Targeting)
The prodrug approach is a fundamental strategy for improving the physicochemical and biopharmaceutical properties of drugs like ganciclovir. nih.gov By converting the parent drug into a more lipophilic and stable prodrug, such as by adding a valine ester, cellular uptake and transport across biological barriers can be significantly improved. cymitquimica.comnih.gov
One advanced chemical delivery strategy is redox targeting. This approach utilizes the distinct redox environment of target tissues, such as tumors, which are often more reductive compared to normal tissues due to hypoxia and high concentrations of reducing agents like glutathione. nih.gov Prodrugs can be designed to be stable in the systemic circulation but become activated to release the cytotoxic drug upon encountering this reductive environment. nih.gov While much of the research in this area has focused on metal-based anticancer agents, the principle is applicable to antiviral prodrugs. nih.gov For instance, a prodrug can be rendered inactive by a redox-sensitive moiety that is cleaved within the target cell, releasing the active ganciclovir.
Preclinical research has evaluated various ganciclovir prodrugs to optimize their structure for targeted delivery. nih.gov Studies on dipeptide monoester prodrugs of ganciclovir for ocular delivery have shown that these compounds exhibit high enzymatic stability and can leverage transporters like the oligopeptide transporter (OPT) system present on retinal pigment epithelium (RPE). nih.gov The permeability of dipeptide prodrugs such as Valine-Valine-GCV and Glycine-Valine-GCV across rabbit retinal pigment epithelium-choroid-sclera (RCS) tissues was found to be approximately two-fold higher than that of ganciclovir itself, demonstrating the potential of the prodrug approach for targeted ocular therapy. nih.gov
| Prodrug/Compound | RCS Permeability (x 10⁶ cm/s) |
| Ganciclovir (GCV) | 1.61 ± 0.06 |
| Val-GCV | 3.29 ± 0.09 |
| Val-Val-GCV | 4.14 ± 0.33 |
| Gly-Val-GCV | 3.40 ± 0.47 |
| Tyr-Val-GCV | 3.08 ± 0.29 |
Data sourced from competitive inhibition studies on rabbit retinal tissues. nih.gov
Development and Evaluation of Nanoparticle-based Formulations
Nanoparticle-based formulations offer a versatile platform for enhancing the delivery of antiviral agents like ganciclovir. These systems can protect the drug from degradation, control its release, and be tailored for specific targeting.
Albumin nanoparticles have been explored for ganciclovir delivery. nih.gov In one study, ganciclovir-loaded albumin nanoparticles were prepared using a coacervation method, resulting in carriers with sizes between 200 and 400 nm. nih.gov The drug loading and release characteristics were found to be highly dependent on the preparation method. When ganciclovir was added to the albumin solution before nanoparticle formation, a higher drug loading of approximately 30 µg per mg of nanoparticle was achieved, compared to only 14.6 µg/mg when the drug was incubated with pre-formed nanoparticles. nih.gov
Polymeric micelles and nanovectors represent another promising approach. researchgate.netmdpi.com In one study, ganciclovir itself was used as an initiator for the ring-opening polymerization of ε-caprolactone to form a hydrophobic GCV-poly(caprolactone) (GCV-PCL) conjugate. researchgate.net This was then grafted with chitosan (B1678972) to create amphiphilic copolymers that self-assembled into stable micellar nanoparticles with an average size of 117 nm. researchgate.net Such systems can serve as carriers for sustained drug delivery. researchgate.net In the context of gene-directed enzyme prodrug therapy (GDEPT), polymeric nanovectors have been developed to co-deliver the herpes simplex virus thymidine (B127349) kinase (HSV-tk) gene and ganciclovir, demonstrating a potential one-step approach for cancer therapy models. mdpi.comnih.gov
| Nanoparticle System | Size | Key Finding |
| Ganciclovir-loaded albumin nanoparticles | 200 - 400 nm | Drug loading was highest (30 µg/mg) when GCV was added prior to nanoparticle formation. nih.gov |
| GCV-PCL-chitosan polymeric micelles | 117 nm | Ganciclovir was successfully incorporated into the polymer backbone, forming stable micelles. researchgate.net |
| Poly(β-amino ester) nanoparticles (for HSVtk gene) | N/A | When combined with systemic ganciclovir, these nanoparticles significantly increased survival in a glioma model. nih.gov |
Exploration of Microencapsulation and Polymeric Microspheres for Controlled Release
Microencapsulation using biodegradable polymers is a well-established technique for achieving controlled and sustained drug release. phosphorex.com Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer due to its biocompatibility and biodegradable nature. nih.gov
Studies have focused on preparing PLGA microspheres loaded with ganciclovir for intraocular administration. nih.govkinampark.com A specific preparation technique involving a dispersion of ganciclovir in fluorosilicone oil dispersed within a PLGA solution led to a high drug payload of up to 95% of the theoretical maximum. nih.gov These microspheres demonstrated the ability to release ganciclovir for at least 42 days in vitro. kinampark.com The release kinetics could be modulated by the size of the microspheres; larger microspheres (300–500 µm) exhibited near zero-order release for the first 21 days. kinampark.com
| Microsphere Size (µm) | Total Ganciclovir Content (µg per 10mg) | Release Profile |
| 53-106 | 681 | Fickian diffusion dominated for the first 14 days. kinampark.com |
| 106-212 | 764 | Fickian diffusion dominated for the first 14 days. kinampark.com |
| 212-300 | 845 | Fickian diffusion dominated for the first 14 days. kinampark.com |
| 300-500 | 864 | Zero-order kinetics for the first 21 days (32.76 µ g/day ), followed by a slower release rate. kinampark.com |
In vitro release data from ganciclovir-loaded PLGA microspheres. kinampark.com
Strategies for Sustained Release and Prolonged Prodrug Exposure in Preclinical Models
Achieving sustained release and prolonged exposure of a prodrug is critical for maintaining therapeutic concentrations and improving outcomes in preclinical studies. The formulation strategies discussed above, such as nanoparticle and microsphere encapsulation, are primary methods for achieving this goal. phosphorex.com
Biodegradable PLGA microspheres have been shown to provide prolonged ganciclovir release over several weeks. nih.govkinampark.com In one preclinical study, 10 mg of ganciclovir-loaded microspheres released the drug at a rate of 1.3 µg/h for the first 21 days, followed by a slower release phase that extended to 42 days. nih.gov This sustained release profile is beneficial for applications like intraocular drug delivery, where frequent administration is challenging. nih.gov
Nanoparticle systems also offer sustained release characteristics. Ganciclovir-loaded albumin nanoparticles displayed a biphasic release pattern, with an initial burst release followed by a slower, sustained release over five days. nih.gov The strength of the linkage between the drug and the nanoparticle matrix can influence this profile; covalent cross-linking resulted in a more controlled release compared to simple adsorption. nih.gov Polymeric micelles containing ganciclovir covalently linked to the polymer backbone are also designed for sustained delivery, releasing the drug over time as the polymer degrades or the linkage is cleaved. researchgate.net
Considerations for Preclinical Formulation Development and Stability
The development of a successful formulation for a prodrug like Cbz-Valine-monoformate ganciclovir requires careful consideration of its synthesis, purification, and stability. The synthesis of Cbz-valganciclovir often involves the reaction of ganciclovir with CBZ-L-valine in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). google.comgoogle.com The purification process is critical to separate the desired monoester from unreacted ganciclovir and diester byproducts. google.com
Stability is a key parameter in formulation development. In vitro studies have evaluated the hydrolysis rates of various ganciclovir prodrugs in different biological media, such as vitreous and retinal pigment epithelium (RPE) homogenates. nih.gov These studies found that prodrugs with branched carbon chains and aromatic groups were generally more stable, while those with long, straight carbon chains were more labile. nih.gov The stability of the formulation itself is also crucial. For example, ganciclovir-loaded PLGA microspheres were found to have similar drug content and dissolution profiles before and after sterilization by gamma radiation, indicating good formulation stability. nih.gov Analytical methods, such as reversed-phase HPLC, must be developed and validated to accurately quantify the prodrug and any degradation products in formulation and biological matrices. researchgate.net
Comparative Research and Future Academic Directions
Comparative Analysis with Valganciclovir (B601543) and Other Established Ganciclovir (B1264) Prodrugs
The development of prodrugs for the antiviral agent ganciclovir has been primarily driven by the need to overcome the parent drug's poor oral bioavailability. Valganciclovir, the L-valyl ester of ganciclovir, is the most successful and widely studied prodrug to date, setting a benchmark for comparison. Cbz-Valine-monoformate ganciclovir, also known as N-Cbz-L-valinyl-ganciclovir, represents a subsequent modification, incorporating a carbobenzoxy (Cbz) protecting group on the valine moiety. cymitquimica.com The stated purpose of this Cbz group is to enhance the compound's stability and bioavailability. cymitquimica.com
Valganciclovir has been extensively studied and demonstrates significantly improved pharmacokinetic properties over oral ganciclovir. It is a substrate for the intestinal peptide transporter PEPT1, which facilitates its enhanced absorption. researchgate.net Following absorption, it is rapidly and extensively converted to ganciclovir by esterases in the intestine and liver. nih.gov This strategy increases the bioavailability of ganciclovir by up to 10-fold compared to oral ganciclovir, achieving systemic exposures comparable to intravenous administration. nih.govnih.gov In pediatric transplant recipients, the bioavailability of ganciclovir from valganciclovir is estimated to be between 55% and 60%. nih.gov
Specific pharmacokinetic data from head-to-head comparative studies in animal models for this compound is not available in the reviewed literature. The addition of the Cbz group is chemically intended to protect the valine residue, potentially altering the molecule's stability and its interaction with esterases and transporters. cymitquimica.com However, without direct preclinical studies, its relative bioavailability and pharmacokinetic profile compared to valganciclovir remain theoretical. The primary hypothesis would be that the Cbz group could modulate the rate of hydrolysis, potentially leading to altered absorption kinetics, but this has not been experimentally verified in published studies.
| Parameter | Valganciclovir | This compound |
|---|---|---|
| Prodrug Strategy | L-valine ester of ganciclovir | N-carbobenzoxy-L-valine ester of ganciclovir cymitquimica.comnih.gov |
| Absorption Mechanism | Substrate of intestinal PEPT1 transporter researchgate.net | Presumed to involve peptide transporters, but not confirmed |
| Conversion | Rapidly converted to ganciclovir by intestinal and liver esterases nih.gov | Hypothesized to be converted to ganciclovir, but kinetics are uncharacterized |
| Reported Bioavailability (relative to oral GCV) | Up to 10-fold increase; ~55-60% absolute bioavailability in some populations nih.govnih.gov | Designed for enhanced bioavailability, but no quantitative data is available cymitquimica.com |
As prodrugs, neither valganciclovir nor this compound are expected to have significant intrinsic antiviral activity. Their efficacy relies on their conversion to the active moiety, ganciclovir, which inhibits viral DNA synthesis. cymitquimica.com In typical in vitro antiviral assays, where esterases present in the cell culture media or within the cells can cleave the prodrug moiety, the potency of a prodrug is expected to be comparable to that of the parent drug.
Studies on other nucleoside analog prodrugs, such as valcyclopropavir, have shown that the prodrug inhibits viral replication to approximately the same extent as the parent compound in vitro. nih.gov It is therefore anticipated that this compound would exhibit an antiviral potency and spectrum identical to that of ganciclovir and valganciclovir against susceptible viruses like human cytomegalovirus (HCMV). However, specific comparative studies quantifying the EC50 values of this compound against a panel of viruses are absent from the current body of scientific literature.
Potential Applications of this compound as a Preclinical Research Tool
While its clinical future is undetermined, this compound holds potential as a specialized tool in preclinical research. Its unique chemical structure allows for the investigation of specific aspects of prodrug science.
Studying Prodrug Metabolism: The Cbz-protected valine ester can be used to probe the kinetics of enzymatic cleavage by intestinal and hepatic esterases. By comparing its hydrolysis rate to that of valganciclovir, researchers could better understand how N-terminal protecting groups influence the efficiency and site of prodrug activation.
Investigating Transporter Interactions: It can serve as a tool to explore the structural requirements of the PEPT1 transporter. Comparative uptake studies with valganciclovir could elucidate how a bulkier, protected amino acid ester interacts with the transporter's binding site, providing valuable data for the design of future transporter-targeted prodrugs.
Reference Compound for Stability: The Cbz group is designed to enhance chemical stability. cymitquimica.com As such, the compound can be used as a benchmark in formulation studies to assess the stability of new ganciclovir prodrugs under various pH and storage conditions.
Identification of Knowledge Gaps and Future Preclinical Research Avenues for Ganciclovir Prodrugs
The path from preclinical discovery to clinical application is marked by significant knowledge gaps. nih.govacmedsci.ac.uk For ganciclovir prodrugs, including this compound, these gaps represent key areas for future research.
A primary knowledge gap is the lack of direct, published comparative data for this compound. medrxiv.org Future preclinical work should prioritize head-to-head studies against valganciclovir, assessing pharmacokinetics, bioavailability, and metabolism in relevant animal models. Furthermore, the predictive utility of preclinical models is often low. nih.gov There is a need to move beyond simple animal models and incorporate more sophisticated systems.
Future preclinical research should be directed toward:
Advanced In Vitro Modeling: Utilizing technologies like three-dimensional organoids and "clinical trials in a dish" to create more physiologically relevant models of the human intestine for studying absorption and metabolism. nih.gov
Understanding Translational Hurdles: Investigating species-specific differences in esterase activity and peptide transporter expression to better predict human pharmacokinetics from animal data.
Cross-Disciplinary Approaches: Integrating expertise in bioinformatics and data science to model prodrug behavior and identify key parameters for successful clinical translation, addressing recognized skills gaps in pharmaceutical research. acmedsci.ac.uk
Innovation in Ganciclovir Prodrug Design Beyond Valine Conjugation Strategies
The success of valganciclovir has established amino acid conjugation, particularly with valine to target the PEPT1 transporter, as a premier strategy for improving the oral delivery of nucleoside analogs. researchgate.net However, innovation in prodrug design continues to explore alternative approaches to further enhance therapeutic profiles.
One demonstrated alternative is the use of drug carriers, such as cyclodextrins. nih.gov Research has shown that complexing ganciclovir with beta-cyclodextrin (B164692) can enhance its in vitro antiviral efficacy against multiple HCMV strains, including a ganciclovir-resistant one. nih.gov This approach improves the drug's properties without covalent modification of the ganciclovir molecule itself. nih.gov
Future innovative strategies may include:
Alternative Transporter Targeting: Designing prodrugs that are substrates for other highly expressed intestinal transporters, diversifying beyond PEPT1.
Lipid-Based Prodrugs: Attaching lipid moieties to ganciclovir to create lipophilic prodrugs. This could enhance absorption via passive diffusion or promote uptake into the lymphatic system, potentially altering tissue distribution.
Enzyme-Activated Prodrugs: Developing prodrugs that are specifically cleaved by enzymes that are overexpressed at the site of viral infection, which could lead to targeted drug release and reduced systemic exposure.
These novel approaches represent the next frontier in ganciclovir prodrug development, aiming to build upon the foundation laid by valine conjugation strategies.
Q & A
Q. How can synergy between this compound and other antivirals be quantified in combinatorial therapy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
